N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Overview
Description
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminothiophenol with benzyl halides and nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. It can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives: Used in various industrial applications, including dyes and pigments .
Uniqueness
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of both benzyl and nitro groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(17-9-11-4-2-1-3-5-11)10-23-16-18-13-7-6-12(19(21)22)8-14(13)24-16/h1-8H,9-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJHZWWIZCOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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